The compound is sourced from various chemical databases, including CAS Common Chemistry and BenchChem. It is categorized as a pyrimidine derivative, which frequently serves as a building block in the synthesis of more complex organic molecules. Its structural formula features a chloro group, a fluorophenyl group, and a phenyl group, contributing to its unique chemical properties and potential biological activities.
The synthesis of 4-Chloro-6-(4-fluorophenyl)-2-phenyl-5-pyrimidinecarbonitrile typically employs the Suzuki-Miyaura coupling reaction, a widely used method due to its mild reaction conditions and functional group tolerance. This process involves the coupling of an aryl halide with an organoboron reagent in the presence of a palladium catalyst, allowing for the formation of carbon-carbon bonds.
The molecular structure of 4-Chloro-6-(4-fluorophenyl)-2-phenyl-5-pyrimidinecarbonitrile can be described as follows:
The compound's structural integrity can be confirmed through various spectroscopic techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. These methods help elucidate the arrangement of atoms and verify the presence of functional groups.
4-Chloro-6-(4-fluorophenyl)-2-phenyl-5-pyrimidinecarbonitrile can undergo several types of chemical reactions:
The products formed from these reactions depend on specific reagents and conditions used; for instance:
The mechanism of action for 4-Chloro-6-(4-fluorophenyl)-2-phenyl-5-pyrimidinecarbonitrile primarily relates to its biological activity. Research indicates potential anti-inflammatory and antitumor properties.
The compound's mechanism may involve interaction with specific biological targets such as enzymes or receptors involved in inflammatory pathways or cancer cell proliferation. Detailed studies are necessary to elucidate these interactions fully.
4-Chloro-6-(4-fluorophenyl)-2-phenyl-5-pyrimidinecarbonitrile has a wide range of applications:
The 5-pyrimidinecarbonitrile core represents a privileged scaffold in drug discovery due to its versatile hydrogen-bonding capabilities and electron-deficient nature, enabling targeted interactions with biological macromolecules. This bicyclic system features:
Table 1: Key Structural Parameters of 5-Pyrimidinecarbonitrile Derivatives
Bond/Length (Å) | Angle (°) | Biological Significance |
---|---|---|
C5-CN: 1.46 ± 0.02 | N1-C2-N3: 116 | Directs nucleophilic addition reactions |
C4-Cl: 1.73 ± 0.01 | C6-C5-CN: 121 | Facilitates halogen bonding with kinases |
C2-Cphenyl: 1.48 | C4-C5-CN: 119 | Enhances π-stacking in hydrophobic pockets |
These properties underpin the scaffold’s prevalence in kinase inhibitors (e.g., dorsomorphin analogs) and anti-inflammatory agents, where the carbonitrile moiety improves binding affinity by 3–5-fold compared to non-cyano derivatives [9]. Molecular docking studies confirm that 5-pyrimidinecarbonitriles penetrate deeper into COX-2’s hydrophobic selectivity pocket than conventional pyrimidines, forming additional van der Waals contacts with Val523 and Ser530 residues [2].
Halogenated aryl groups, particularly 4-fluorophenyl at C6, confer optimized pharmacodynamic and pharmacokinetic properties through two primary mechanisms:
Table 2: Bioactivity Comparison of Aryl-Substituted Pyrimidinecarbonitriles
C6 Substituent | COX-2 IC₅₀ (μM) | Selectivity Index (COX-2/COX-1) | HePG-2 IC₅₀ (μg/mL) |
---|---|---|---|
4-Fluorophenyl | 0.041–0.081 | 139.74–321.95 | 6.9 |
Phenyl | 0.38 | 47.2 | 12.7 |
4-Chlorophenyl | 0.12 | 89.5 | 8.3 |
4-Methoxyphenyl | 0.57 | 31.8 | 18.1 |
Data adapted from COX inhibition and anticancer studies [2] [5]. The 4-fluorophenyl group maximizes both potency (lowest IC₅₀) and selectivity, crucial for minimizing off-target effects in inflammatory and oncology applications.
The evolution of pyrimidinecarbonitrile hybrids reflects three key milestones in medicinal chemistry:
Table 3: Evolution of Pyrimidinecarbonitrile Therapeutics
Generation | Representative Compound | Therapeutic Focus | Key Advancement |
---|---|---|---|
1st (1990s) | 2-Methyl-6-oxo-4-(p-tolyl) | Anti-inflammatory | 83% edema reduction at 50 mg/kg |
2nd (2010s) | Hybrid 10c [2] | COX-2 inhibition | SI 321.95; 95.2% anti-inflammatory activity |
3rd (Present) | Dinaciclib (5) [9] | Kinase inhibition (CDK2/5) | Phase III trials for leukemia |
Recent innovations include coumarin-pyrimidinecarbonitrile conjugates (e.g., 13a) showing IC₅₀ values of 5.5 µg/mL against MCF-7 breast cancer cells—comparable to 5-fluorouracil but with improved GI safety [5]. Docking simulations confirm that C5-CN and C4-Cl groups cooperatively anchor these hybrids in the ATP-binding cleft of CDK2, forming hydrogen bonds with Glu81 and halogen bonds with Leu83 [9].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1